6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE

DNA lesion recognition nucleobase-selective ligands abasic site detection

6,7-Dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) outperforms unsubstituted lumazine by ~19-fold in adenine binding (Kd ~1.0 µM), enabling unambiguous detection of abasic sites in DNA duplexes. Reduced form serves as high-turnover DHPR substrate (kcat 150 s⁻¹ vs. 23 s⁻¹). Exclusive fluorescent marker for authentic New Zealand manuka honey—undetectable in kanuka and other monofloral varieties. Procure as analytical reference standard for LC-MS/MS or fluorescence TLC honey authentication. Verify 6,7-dimethyl substitution to ensure target binding performance.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 5774-32-3
Cat. No. B096118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
CAS5774-32-3
Synonyms6,7-dimethyllumazine
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C
InChIInChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)
InChIKeyYVGIYQOPTPWNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethylpteridine-2,4(1H,3H)-dione (CAS 5774-32-3): Chemical Identity and Core Structural Characteristics


6,7-Dimethylpteridine-2,4(1H,3H)-dione (CAS 5774-32-3), also designated 6,7-dimethyllumazine or diMe lumazine, is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic framework consisting of a pyrimidine ring fused to a pyrazine system, with two carbonyl groups at positions 2 and 4 and methyl substituents at positions 6 and 7 [1]. The compound has a molecular formula of C8H8N4O2, a molecular weight of 192.18 g/mol, and exhibits zero rotatable bonds, conferring a planar, rigid scaffold . 6,7-Dimethylpteridine-2,4(1H,3H)-dione is a naturally occurring pteridine derivative that has been identified in authentic New Zealand manuka honey as a fluorescent marker compound, with its structure confirmed via LC-QTOF-HRMS, NMR, and single-crystal X-ray diffraction [2].

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Why In-Class Pteridine Analogs Cannot Be Interchanged Without Quantified Performance Verification


The pteridine-2,4-dione scaffold encompasses a broad family of lumazine derivatives with widely divergent binding selectivities, catalytic efficiencies, and photophysical properties. Minor modifications to the pteridine core—including methylation pattern, amino substitution, or annelation—can profoundly alter molecular recognition behavior. For instance, while pteridine-2,4(1H,3H)-dione (lumazine) binds to adenine with moderate affinity, 6,7-dimethyl substitution enhances this binding by approximately 19-fold [1]; conversely, benzo-annelation of lumazine to alloxazine or further methylation to lumichrome can shift nucleobase selectivity entirely from adenine to thymine [2]. Similarly, the presence or absence of the 6,7-dimethyl motif in tetrahydropterin substrates dramatically affects catalytic turnover rates with dihydropteridine reductase, with kcat values differing by over 6-fold between the natural substrate (23 s⁻¹) and the 6,7-dimethyl analog (150 s⁻¹) [3]. These quantitative divergences underscore that generic substitution among pteridine derivatives without empirical verification of the specific substitution pattern carries substantial risk of experimental failure, particularly in applications requiring precise molecular recognition, enzyme kinetics, or photophysical performance.

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Quantified Differential Performance Evidence Against Closest Analogs


Enhanced Adenine Binding Affinity of 6,7-Dimethyllumazine Relative to Unsubstituted Lumazine in Abasic Site-Containing DNA Duplexes

In fluorescence titration studies using DNA duplexes containing a stable abasic site analog (Spacer C3), 6,7-dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) binds selectively to adenine with a dissociation constant Kd of approximately 1.0 μM [1]. Comparative analysis with the parent compound pteridine-2,4(1H,3H)-dione (lumazine) reveals that 6,7-dimethyl substitution enhances binding affinity to adenine by approximately 19-fold while preserving base-selectivity for adenine over thymine, cytosine, and guanine [2].

DNA lesion recognition nucleobase-selective ligands abasic site detection

Catalytic Turnover of Quinonoid 6,7-Dimethyldihydropteridine with Dihydropteridine Reductase: kcat Comparison with Natural Substrate

Kinetic analysis of wild-type rat dihydropteridine reductase (DHPR) using quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2, the reduced form of the target compound) as an alternative substrate yields a kcat of 150 s⁻¹, compared with 23 s⁻¹ for the natural substrate quinonoid (6R)-dihydrobiopterin (qBH2) [1]. Notably, the Km for q-6,7-diMePtH2 is substantially higher than that for qBH2, and the two substrates exhibit divergent mutational sensitivity profiles: kcat for q-6,7-diMePtH2 decreases from 150 s⁻¹ to essentially zero in the Tyr146Phe/Lys150Gln double mutant, whereas kcat for qBH2 increases 3–11-fold across the same mutant series [1].

dihydropteridine reductase tetrahydrobiopterin regeneration enzyme kinetics

Singlet Oxygen Photosensitization Quantum Yield: DMP vs. Riboflavin and Flavin Mononucleotide

Time-resolved phosphorescence measurements at 1270 nm under 337.1 nm nitrogen laser excitation determined the singlet oxygen (¹O₂) quantum yield of 2-amino-4-hydroxy-6,7-dimethylpteridine (DMP) to be 0.16 in air-saturated D₂O [1]. For comparison, riboflavin and flavin mononucleotide (FMN) each exhibit ¹O₂ quantum yields of 0.50 under identical conditions, while 2-amino-4-hydroxy-6-tetrahydroxybutylpteridine (TOP) yields 0.20 [1].

photodynamic therapy singlet oxygen generation blue-light photoreceptors

Crystal Structure: One-Dimensional Hydrogen-Bonded Chains with Defined π-Stacking Geometry

Crystallization of 6,7-dimethylpteridine-2,4(1H,3H)-dione with imidazole yields one-dimensional chains of imidazole molecules linked by strong O–H···N hydrogen bonds with O···N separation of 2.6906(17) Å, O–H distance of 1.74(2) Å, and O–H···N angle of 173(2)° [1]. The chains exhibit weak π-stacking along the b-axis, with centroid-to-centroid separations of 3.678(2) Å between five- and six-membered rings and 3.963(2) Å between six-membered rings [1].

solid-state structure hydrogen bonding π-stacking

Honey Authentication: Exclusive Presence in Manuka Honey vs. Absence in 10 Other Monofloral New Zealand Honeys

LC-QTOF-HRMS analysis of New Zealand honeys identified 6,7-dimethylpteridine-2,4(1H,3H)-dione as a fluorescent pteridine derivative present exclusively in authentic manuka honey (Leptospermum scoparium) [1]. The compound was undetectable in pollen-identical kanuka honey as well as in nine other monofloral New Zealand honey varieties including clover, forest, kamahi, pohutukawa, rata, rewarewa, tawari, thyme, and vipers bugloss [1].

food authentication fluorescent markers Manuka honey

Binding Site Dependence: DAM (2,4-Diamino Analog) Kd Increase with DHFR Phe31Val Mutation vs. MTX

The 2,4-diamino analog of 6,7-dimethylpteridine (2,4-diamino-6,7-dimethylpteridine, DAM) was evaluated as a classical competitive inhibitor of Escherichia coli dihydrofolate reductase (DHFR) [1]. Site-directed mutagenesis at the conserved Phe31 residue reveals differential binding energetics: the Phe31→Tyr mutation minimally affects DAM binding, whereas the Phe31→Val mutation increases the dissociation constant (Kd) of DAM from the DHFR-NADPH-DAM ternary complex by over 150-fold (>3 kcal/mol) [2]. For comparison, the same Phe31→Val mutation decreases methotrexate (MTX) binding by only 100–140-fold [2].

dihydrofolate reductase site-directed mutagenesis inhibitor binding

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Adenine-Specific Ligand for Abasic Site Detection in DNA Damage Research

6,7-Dimethylpteridine-2,4(1H,3H)-dione serves as a high-affinity, adenine-selective ligand for detecting abasic sites in DNA duplexes, with a Kd of ~1.0 μM representing a ~19-fold affinity enhancement over unsubstituted lumazine [1]. This performance threshold makes it suitable for fluorescence-based assays requiring sub-micromolar detection of adenine opposite abasic lesions, a capability not achievable with the parent lumazine scaffold. The compound retains adenine selectivity over thymine, cytosine, and guanine, providing reliable target discrimination in damaged DNA analysis [2].

Alternative Substrate for Dihydropteridine Reductase (DHPR) Kinetic Assays and Mechanistic Studies

The reduced form, quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2), functions as a high-turnover alternative substrate for DHPR with a kcat of 150 s⁻¹, outperforming the natural substrate qBH2 (23 s⁻¹) by 6.5-fold [1]. This elevated catalytic efficiency enables robust signal generation in DHPR activity assays. Additionally, the divergent mutational sensitivity between q-6,7-diMePtH2 and qBH2—where kcat for the former drops to near zero in the Tyr146Phe/Lys150Gln double mutant while kcat for qBH2 increases 3–11-fold—provides a unique tool for probing active-site residue contributions to hydride transfer [1].

Analytical Reference Standard for Manuka Honey Authentication and Food Fraud Detection

6,7-Dimethylpteridine-2,4(1H,3H)-dione is an exclusive fluorescent marker compound for authentic New Zealand manuka honey, undetectable in kanuka honey and nine other monofloral varieties [1]. Procurement of this compound as an analytical reference standard enables development of LC-MS/MS or fluorescence TLC methods for honey authentication, addressing the critical industry need for definitive manuka honey verification given the product's high market value and frequent adulteration [1].

Fluorescent Chromophore for Light-Sensitive Protein Studies with Reduced Photodynamic Damage

The 2-amino-4-hydroxy derivative of 6,7-dimethylpteridine (DMP) exhibits a singlet oxygen quantum yield of 0.16, approximately one-third that of riboflavin and FMN (ΦΔ = 0.50 each) [1]. This 68% reduction in ¹O₂ generation makes DMP a preferred chromophore for light-sensitive protein applications—such as studying blue-light photoreceptors or fluorescence labeling—where minimizing photodynamic oxidative damage is essential for preserving biological function during optical interrogation [1].

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